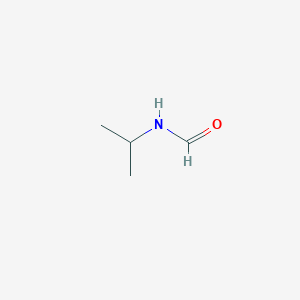
Oxazolidine, 2-ethyl-2-methyl-
Vue d'ensemble
Description
Oxazolidine, 2-ethyl-2-methyl-, is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is a derivative of oxazolidine, which is known for its significant role in various chemical and biological applications. The presence of substituents on the carbon and nitrogen atoms enhances its reactivity and utility in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxazolidine, 2-ethyl-2-methyl-, can be synthesized through various methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases. For instance, the reaction of 2-amino-2-methyl-1-propanol with acetaldehyde can yield the desired oxazolidine derivative .
Industrial Production Methods
In industrial settings, the production of oxazolidine, 2-ethyl-2-methyl-, often involves multicomponent reactions. These reactions can be carried out in a continuous flow system, which allows for better control over reaction conditions and yields. The use of metal-free domino annulation or transition metal-catalyzed cascade reactions has been reported to produce high yields of functionalized oxazolidines .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolidine, 2-ethyl-2-methyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of substituents on the ring and the reaction conditions.
Common Reagents and Conditions
Oxidation: Oxidation of oxazolidine can be achieved using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction of oxazolidine can be carried out using hydrogenation catalysts such as palladium on carbon. This reaction converts the oxazolidine ring into a more saturated structure.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxazoles, reduced oxazolidines, and substituted oxazolidine derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
Oxazolidine, 2-ethyl-2-methyl-, has a wide range of applications in scientific research. In chemistry, it serves as a key intermediate in the synthesis of various biologically active compounds. In biology and medicine, oxazolidine derivatives are used as chiral auxiliaries in asymmetric synthesis and as building blocks for the development of new drugs .
In the industrial sector, oxazolidine, 2-ethyl-2-methyl-, is used in the production of polymers and as a stabilizer for various chemical processes. Its ability to undergo diverse chemical reactions makes it a valuable compound in the development of new materials and catalysts .
Mécanisme D'action
The mechanism of action of oxazolidine, 2-ethyl-2-methyl-, involves its ability to form stable complexes with various molecular targets. In biological systems, it can interact with enzymes and proteins, modulating their activity and function. The presence of substituents on the oxazolidine ring enhances its binding affinity and specificity for these targets .
In chemical reactions, oxazolidine, 2-ethyl-2-methyl-, acts as a versatile intermediate, facilitating the formation of various products through its reactivity with different reagents. The ring structure provides a stable framework for these reactions, allowing for the efficient synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Oxazolidine, 2-ethyl-2-methyl-, can be compared with other similar compounds such as oxazolidinones and oxazolines. While all these compounds share a common five-membered ring structure, their reactivity and applications differ significantly.
Oxazolidinones: These compounds are primarily used as antibacterial agents, with notable examples including linezolid and tedizolid.
Oxazolines: Oxazolines are used as ligands in catalysis and as intermediates in organic synthesis.
The unique substituents on oxazolidine, 2-ethyl-2-methyl-, confer distinct properties that make it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with molecular targets sets it apart from other similar compounds.
Similar Compounds
- Oxazolidinones
- Oxazolines
- Thiazolidines
- Imidazolines
These compounds share structural similarities with oxazolidine, 2-ethyl-2-methyl-, but differ in their reactivity and applications, highlighting the unique properties of the latter .
Propriétés
IUPAC Name |
2-ethyl-2-methyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-6(2)7-4-5-8-6/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXSRVCJDFTLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299107 | |
| Record name | Oxazolidine, 2-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17026-89-0 | |
| Record name | NSC128273 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazolidine, 2-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Benzyl(methyl)amino]acetaldehyde](/img/structure/B3048381.png)


![[1-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B3048390.png)










